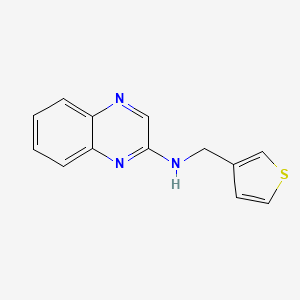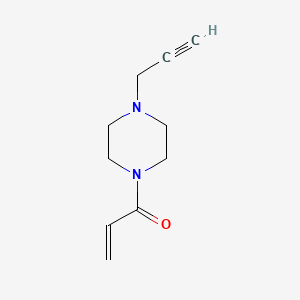
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone, also known as CPM or 4'-Chloro-2-phenyl-N-(4-morpholinyl)acetophenone, is a chemical compound that has been widely studied in the scientific community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.83 g/mol. CPM is commonly used in laboratory experiments due to its unique properties and effects on biochemical and physiological processes.
作用机制
The exact mechanism of action of 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood, but it is believed to act through the modulation of certain neurotransmitter systems in the brain. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to inhibit the release of glutamate and substance P, two neurotransmitters that are involved in pain signaling. It has also been shown to activate the GABAergic system, which is responsible for inhibiting neural activity in the brain.
Biochemical and physiological effects:
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease the levels of certain enzymes and proteins that are involved in inflammation and pain signaling. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been shown to decrease the activity of certain ion channels in the brain, which can lead to a decrease in neural activity and pain perception.
实验室实验的优点和局限性
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on biochemical and physiological processes. However, there are also limitations to its use. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have some toxic effects on certain cell types, and its effects on human subjects are not fully understood.
未来方向
There are several future directions for research on 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone. One potential area of study is its potential use as a treatment for neuropathic pain. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of study is its effects on other neurotransmitter systems in the brain, such as the dopaminergic and serotonergic systems. Overall, 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has the potential to be a valuable tool in scientific research and may have applications in the development of new treatments for neurological disorders.
合成方法
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone can be synthesized through several methods, including the reaction of 4'-chloroacetophenone with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. Other methods involve the use of different reagents and solvents, such as acetic anhydride and pyridine.
科学研究应用
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been investigated for its potential use as a treatment for neuropathic pain, as it has been shown to inhibit the release of certain neurotransmitters in the central nervous system.
属性
IUPAC Name |
2-chloro-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXTIUNFDZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)






![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)



![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)

